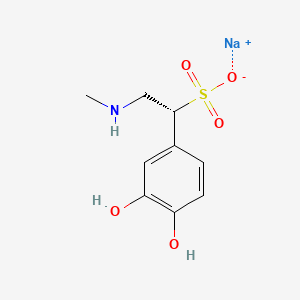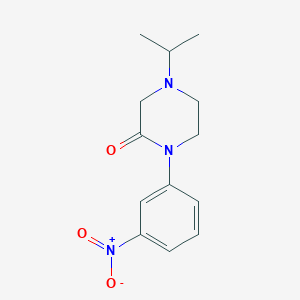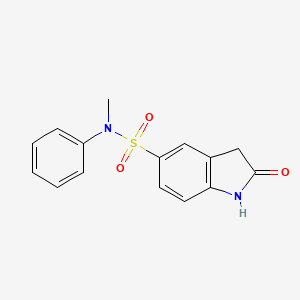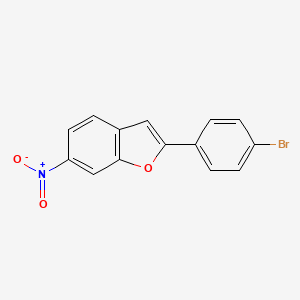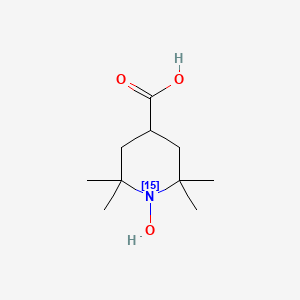![molecular formula C21H25Cl3N2O B13854974 3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride CAS No. 2741884-03-5](/img/structure/B13854974.png)
3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride is a synthetic compound known for its potent pharmacological properties. It is commonly referred to as U-47700 and belongs to the class of synthetic opioids. This compound has been studied for its analgesic effects and has been associated with significant potency compared to traditional opioids like morphine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride involves several steps. The starting material is typically 3,4-dichlorobenzoyl chloride, which undergoes a reaction with (1S,2S)-2-(dimethylamino)cyclohexylamine to form the desired amide. The reaction is usually carried out in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure it meets the required standards .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a reference material in analytical chemistry for studying synthetic opioids.
Biology: Investigated for its effects on opioid receptors and its potential as a research tool in neurobiology.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new synthetic pathways and as a standard in quality control processes.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an agonist at the μ-opioid receptor, leading to analgesic effects. The binding of the compound to the receptor triggers a cascade of intracellular events, resulting in the inhibition of neurotransmitter release and modulation of pain signals .
Vergleich Mit ähnlichen Verbindungen
3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride is often compared to other synthetic opioids such as:
U-50488: A selective kappa-opioid receptor agonist with similar structural features.
U-69,593: Another kappa-opioid receptor agonist with a pyrrolidine substituent instead of a dimethylamine.
AH-7921: A structural isomer with similar analgesic properties.
The uniqueness of this compound lies in its high potency and selectivity for the μ-opioid receptor, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
2741884-03-5 |
|---|---|
Molekularformel |
C21H25Cl3N2O |
Molekulargewicht |
427.8 g/mol |
IUPAC-Name |
3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride |
InChI |
InChI=1S/C21H24Cl2N2O.ClH/c1-24(2)19-10-6-7-11-20(19)25(16-8-4-3-5-9-16)21(26)15-12-13-17(22)18(23)14-15;/h3-5,8-9,12-14,19-20H,6-7,10-11H2,1-2H3;1H/t19-,20-;/m0./s1 |
InChI-Schlüssel |
FEJRKQJZGRLLBG-FKLPMGAJSA-N |
Isomerische SMILES |
CN(C)[C@H]1CCCC[C@@H]1N(C2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl |
Kanonische SMILES |
CN(C)C1CCCCC1N(C2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-Acetyloxy-2-bis(phenylmethoxy)phosphoryloxy-4-ethoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B13854891.png)
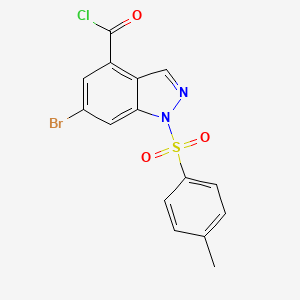
![Methyl 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxopentanoate](/img/structure/B13854901.png)
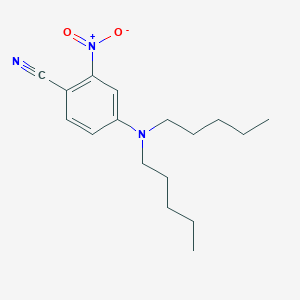
![7-Chloro-4,4-diphenyl-1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13854915.png)
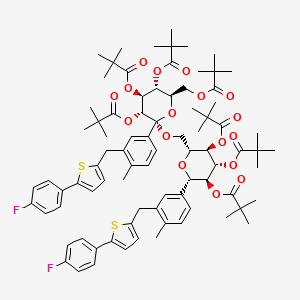
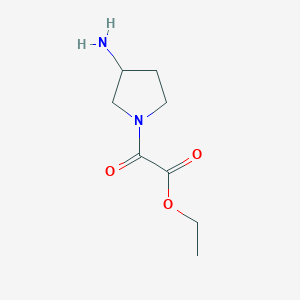
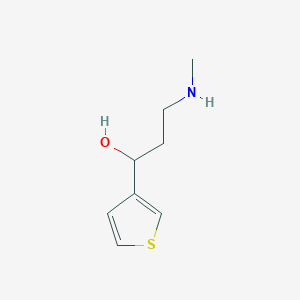
![(1S,5R)-3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13854932.png)
